2-O-E-p-coumaroyl alphitolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-E-p-coumaroyl alphitolic acid is a pentacyclic triterpenoid compound that has been isolated from the root bark of Zizyphus jujuba and Ziziphus cambodianus . It is characterized by a lup-20(29)-en-28-oic acid structure substituted by a hydroxy group at position 3 and a [(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy group at position 2 (the 2α,3β-stereoisomer) . This compound is known for its biological activities, including its role as an antiplasmodial drug effective against Apicomplexan parasites in the genus Plasmodium .
Preparation Methods
The synthesis of 2-O-E-p-coumaroyl alphitolic acid involves the extraction from natural sources such as the root bark of Zizyphus jujuba and Ziziphus cambodianus . The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the compound.
Chemical Reactions Analysis
2-O-E-p-coumaroyl alphitolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters or ethers. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid or base catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-O-E-p-coumaroyl alphitolic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Mechanism of Action
The mechanism of action of 2-O-E-p-coumaroyl alphitolic acid involves several molecular targets and pathways:
Comparison with Similar Compounds
2-O-E-p-coumaroyl alphitolic acid is unique due to its specific structural features and biological activities. Similar compounds include:
3-O-trans-p-coumaroyl alphitolic acid: Another triterpenoid from Zizyphus jujuba with similar apoptotic effects on cancer cells.
3β-O-trans-p-coumaroyl maslinic acid: A related compound with similar triterpenoid structure.
Betulinic acid: A well-known triterpenoid with anticancer properties.
Oleanic acid: Another triterpenoid with various biological activities.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C39H54O6 |
---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C39H54O6/c1-23(2)26-16-19-39(34(43)44)21-20-37(6)27(32(26)39)13-14-30-36(5)22-28(33(42)35(3,4)29(36)17-18-38(30,37)7)45-31(41)15-10-24-8-11-25(40)12-9-24/h8-12,15,26-30,32-33,40,42H,1,13-14,16-22H2,2-7H3,(H,43,44)/b15-10+/t26-,27+,28+,29-,30+,32+,33-,36-,37+,38+,39-/m0/s1 |
InChI Key |
LCHMSLHVXVQJDG-GLDUGTPFSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)OC(=O)/C=C/C6=CC=C(C=C6)O)C)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.